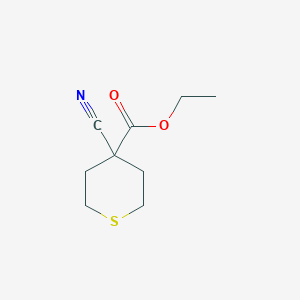

Ethyl 4-cyanothiane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for Ethyl 4-cyanothiane-4-carboxylate is1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 . This indicates the presence of a cyano group (-CN), a carboxylate ester group (-COOC2H5), and a thiane group (a six-membered ring containing one sulfur atom and five carbon atoms) in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, cyanoacetohydrazides have been used in a variety of reactions to synthesize heterocyclic compounds . These reactions involve different types of reaction, including cyclocondensation and cyclization .Aplicaciones Científicas De Investigación

Biothiol Detection in Living Cells

Ethyl 4-cyanothiane-4-carboxylate derivatives have significant applications in the field of biochemistry, particularly in the detection of biothiols such as cysteine, homocysteine, and glutathione. These compounds are critical in various physiological processes. For instance, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a colorimetric and ratiometric fluorescent probe. It can detect biothiols rapidly, sensitively, and selectively in physiological media, offering potential in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis of Tetrahydropyridines

This compound derivatives are also used in organic synthesis. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing their role in the creation of complex organic molecules (Zhu, Lan, & Kwon, 2003).

Application in Polymer Chemistry

In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been used for oligomerization processes. This compound was oligomerized using horseradish peroxidase as a catalyst, demonstrating the utility of these compounds in the creation of new polymer materials (Pang, Ritter, & Tabatabai, 2003).

Fluorescence Property Studies

Compounds like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, structurally related to this compound, have been studied for their unique fluorescence properties. These studies contribute to the understanding of novel materials with potential applications in bioimaging and sensor technologies (Pusheng, 2009).

Dye Complexation and Application on Fabrics

In the textile industry, derivatives of this compound have been used in the synthesis of disperse dyes. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to fabrics like polyester and nylon, showcasing the compound's utility in material sciences (Abolude et al., 2021).

Propiedades

IUPAC Name |

ethyl 4-cyanothiane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQOYYDMYYZXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)

![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)

![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)